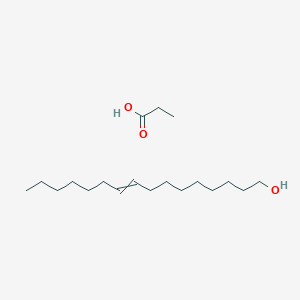

Hexadec-9-en-1-ol;propanoic acid

Description

1.1 Hexadec-9-en-1-ol Hexadec-9-en-1-ol (C₁₆H₃₂O) is a monounsaturated primary alcohol with a 16-carbon chain and a double bond at the 9th position. Its trans-isomer, trans-hexadec-9-en-1-ol (CAS 64437-47-4), has a molecular weight of 240.42 g/mol, a predicted boiling point of 340.0±11.0 °C, and a density of 0.847±0.06 g/cm³ . This compound is structurally related to fatty alcohols and is of interest in fragrance and organic synthesis due to its unsaturated hydrocarbon chain.

1.2 Propanoic Acid Propanoic acid (C₃H₆O₂, CAS 79-09-4) is a short-chain carboxylic acid with a pungent odor, widely used as a food preservative (INS No. 280), antifungal agent, and flavoring compound . It is miscible with water and ethanol and is a key intermediate in microbial metabolism. Its derivatives, such as esters and chlorinated variants, exhibit diverse biological activities, including antimicrobial and flavor-enhancing properties .

Properties

CAS No. |

56218-88-3 |

|---|---|

Molecular Formula |

C19H38O3 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

hexadec-9-en-1-ol;propanoic acid |

InChI |

InChI=1S/C16H32O.C3H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2-3(4)5/h7-8,17H,2-6,9-16H2,1H3;2H2,1H3,(H,4,5) |

InChI Key |

IWVWMKGVEGRJPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCCCCCCCCO.CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexadec-9-en-1-ol can be achieved through the reduction of hexadec-9-en-1-al using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The propanoic acid component can be synthesized through the oxidation of 1-propanol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

Industrial Production Methods

Industrial production of hexadec-9-en-1-ol typically involves the hydrogenation of hexadec-9-en-1-al in the presence of a catalyst such as palladium on carbon (Pd/C) . Propanoic acid is industrially produced via the oxo-synthesis of ethylene or ethyl alcohol and the oxidation of propionaldehyde with oxygen .

Chemical Reactions Analysis

Types of Reactions

Hexadec-9-en-1-ol;propanoic acid undergoes various chemical reactions, including:

Oxidation: Hexadec-9-en-1-ol can be oxidized to hexadec-9-en-1-al and further to hexadec-9-enoic acid.

Reduction: Propanoic acid can be reduced to 1-propanol using reducing agents.

Substitution: The hydroxyl group in hexadec-9-en-1-ol can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Catalysts: Palladium on carbon (Pd/C).

Major Products Formed

Oxidation: Hexadec-9-enoic acid.

Reduction: 1-Propanol.

Substitution: Various substituted derivatives of hexadec-9-en-1-ol.

Scientific Research Applications

Hexadec-9-en-1-ol;propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of cosmetics, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of hexadec-9-en-1-ol;propanoic acid involves its interaction with various molecular targets and pathways. Hexadec-9-en-1-ol can act as a long-chain fatty alcohol, interacting with lipid membranes and enzymes involved in lipid metabolism . Propanoic acid, on the other hand, undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which participates in the usual metabolic pathways of carboxylic acids .

Comparison with Similar Compounds

Table 1: Comparison of Hexadec-9-en-1-ol with Similar Unsaturated Alcohols

Key Findings:

- Structural Variants : Positional isomers (e.g., 9 vs. 10) and functional group substitutions (alcohols vs. aldehydes/esters) significantly alter physical properties and applications. For example, (Z)-9-Hexadecenal is a pheromone in insects, whereas Hexadec-9-en-1-ol is more relevant in industrial synthesis .

- Biosynthetic Relevance: 9-Octadecenoic acid derivatives are prevalent in plant extracts, suggesting that unsaturated alcohols and acids share biosynthetic pathways in natural systems .

Propanoic Acid and Related Carboxylic Acids/Esters

Table 2: Propanoic Acid Derivatives in Food, Antimicrobial, and Flavor Contexts

Key Findings:

- Flavor Contributions: Esters like 3-(methylthio)propanoic acid methyl ester dominate pineapple aroma, with odor thresholds as low as 7 µg·kg⁻¹ . Their concentrations vary significantly between pineapple cultivars (e.g., 622.49 µg·kg⁻¹ in Tainong No. 4 vs. 78.06 µg·kg⁻¹ in No. 6) .

- Antimicrobial Activity: Chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) from marine Streptomyces show selective inhibition against pathogens, highlighting structural tuning for bioactivity .

- Analytical Challenges: Propanoic acid derivatives in fecal volatiles show detection dependency on vial size and fiber type in HS-SPME-GCMS, emphasizing methodological impacts on reported abundances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.